2-Undecyl-4(1H)-quinolinone

Description

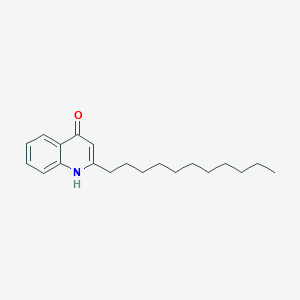

Structure

3D Structure

Properties

IUPAC Name |

2-undecyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO/c1-2-3-4-5-6-7-8-9-10-13-17-16-20(22)18-14-11-12-15-19(18)21-17/h11-12,14-16H,2-10,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSIGOUTTVXAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312433 | |

| Record name | 2-Undecyl-4(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Undecyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56183-46-1 | |

| Record name | 2-Undecyl-4(1H)-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56183-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecyl-4(1H)-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecyl-4(1H)-quinolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2S75NSY7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Undecyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 132 °C | |

| Record name | 2-Undecyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation of 2 Undecyl 4 1h Quinolinone

Microbial Production

2-Undecyl-4(1H)-quinolinone is a recognized metabolite produced by several bacterial genera, where it is often involved in complex intercellular signaling pathways and antimicrobial activities.

The production of 2-alkyl-4(1H)-quinolones (AQs), including the undecyl derivative, is well-documented in Pseudomonas aeruginosa. oup.comresearchgate.net This bacterium synthesizes a wide array of AQs, with variations in the length of the alkyl chain. oup.com These compounds are known to function as quorum-sensing signal molecules, regulating gene expression in response to cell population density. oup.com Specifically, 2-heptyl-4(1H)-quinolone (HHQ) and the Pseudomonas quinolone signal (PQS) are key signaling molecules in this system. nih.gov The biosynthesis of these molecules involves a series of enzymatic reactions encoded by the pqs operon. researchgate.netnih.gov While HHQ (C7-alkyl chain) and NHQ (C9-alkyl chain) are often the most abundant AQs produced by P. aeruginosa, congeners with longer alkyl chains, such as this compound (C11-alkyl chain), are also synthesized. oup.com One study identified 2-undecyl-4-quinolone from a sponge-associated Pseudomonas species. nih.gov

The marine bacterium Alteromonas sp. KNS-16 has been identified as a producer of this compound. tandfonline.com Isolation and structural analysis of compounds from this strain confirmed the presence of 2-undecyl-4-quinolone alongside other active compounds. tandfonline.com Research has shown that this compound, isolated from Alteromonas sp., exhibits significant algicidal activity against harmful algal bloom species like Heterosigma akashiwo and Cochlodinium polykrikoides. nih.govtandfonline.com

Beyond Pseudomonas, the production of 2-alkyl-4(1H)-quinolones has been observed in other bacterial genera, notably Burkholderia. nih.govresearchgate.net While these genera are known to produce a variety of AQs, the specific production of this compound is less commonly reported compared to congeners with shorter alkyl chains. nih.govrsc.org However, the genetic machinery for AQ biosynthesis is present in some Burkholderia species, suggesting the potential for the synthesis of a diverse range of these compounds. nih.gov

This compound has been isolated from marine bacteria, highlighting the marine environment as a source of this compound. nih.govtandfonline.com For instance, a gram-negative marine bacterial strain of Pseudomonas sp. was found to produce 2-undecyl-4(1H)-quinolone. nih.gov The isolation of this compound from marine microorganisms like Alteromonas sp. further underscores the ecological role of these molecules in marine ecosystems, potentially in inter-species competition and communication. nih.govtandfonline.com

Other Bacterial Genera (e.g., Burkholderia)

Plant Sources

In addition to its microbial origins, this compound has also been identified as a constituent of certain plant species.

The fruits of Evodia rutaecarpa (Juss.) Benth var. bodinaieri (Dode) Huang are a known source of 2-undecyl-4(1H)-quinolone. tandfonline.com Studies have led to the isolation and characterization of this compound, along with other quinolone alkaloids, from this plant. tandfonline.comtandfonline.comthieme-connect.comresearchgate.net It is considered one of the two main types of alkaloids present in the fruits, the other being indole (B1671886) alkaloids. tandfonline.com The compound has also been reported in other related species of the Rutaceae family, such as Ptelea trifoliata and Ruta graveolens. nih.gov

Ptelea trifoliata and Ruta graveolens

This compound is a naturally occurring quinolone alkaloid that has been identified in plant species belonging to the Rutaceae family. nih.govmdpi.com Specifically, it has been reported to be present in both Ptelea trifoliata, commonly known as the hoptree, and Ruta graveolens, or common rue. nih.gov

In Ptelea trifoliata, the compound has been isolated from the flowers of the plant. Research on Ruta graveolens has shown that its roots contain this compound. hmdb.ca It is found within the roots as a principal component of what has been described as an inseparable mixture of 2-n-alkyl-4-quinolones. hmdb.ca

Contextual Discovery and Initial Characterization

The identification of this compound from Ptelea trifoliata marked its discovery as a new alkaloid. The establishment of its chemical structure was accomplished through the analysis of spectral data. As a member of the 2-alkyl-4(1H)-quinolone class of compounds, its characterization relies on standard spectroscopic techniques. oup.comarkat-usa.org The elucidation of such structures typically involves Nuclear Magnetic Resonance (NMR) to determine the proton and carbon framework and Mass Spectrometry (MS) to establish the molecular weight and fragmentation patterns.

The compound is chemically classified as a hydroquinolone, which are compounds that contain a hydrogenated quinoline (B57606) ring with a ketone group. hmdb.cafoodb.ca Its fundamental properties and identifiers are well-documented in chemical databases. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-undecyl-1H-quinolin-4-one | nih.gov |

| Molecular Formula | C20H29NO | nih.gov |

| Molecular Weight | 299.4 g/mol | nih.gov |

| CAS Registry Number | 56183-46-1 | nih.gov |

Initial characterization via mass spectrometry provides crucial data for confirming the compound's identity. The mass spectrum shows a distinct pattern of peaks corresponding to the molecule and its fragments. nih.gov

Table 2: Key Mass Spectrometry Peaks for this compound

| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Source |

|---|---|---|

| 300.231689 | 100 | nih.gov |

| 298.215057 | 26.75 | nih.gov |

| 301.234253 | 15.06 | nih.gov |

| 184.076721 | 14.56 | nih.gov |

| 159.067245 | 14.54 | nih.gov |

Compound Index

Synthetic Methodologies for 2 Undecyl 4 1h Quinolinone and Analogues

Classical Quinolinone Synthesis Strategies

Traditional methods for constructing the quinolinone ring system have been foundational in heterocyclic chemistry. These strategies, while sometimes requiring harsh conditions, remain relevant for their versatility.

Conrad-Limpach Cyclization

The Conrad-Limpach synthesis, first reported in 1887, is a cornerstone for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgmdpi.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, the reaction can yield either 4-quinolones or 2-quinolones. mdpi.com

The synthesis of 2-alkyl-4(1H)-quinolones, such as the heptyl and nonyl analogues of the target compound, is commonly achieved using this method. arkat-usa.org The process begins with the acid-catalyzed condensation of a β-keto ester with aniline (B41778) to form an enamine intermediate. arkat-usa.org Subsequent heating of this intermediate induces the Conrad-Limpach cyclization, yielding the 2-alkyl-4(1H)-quinolone. arkat-usa.org The use of high-boiling, inert solvents like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step to as high as 95%. wikipedia.orgmdpi.com However, a notable drawback of this classical approach is the high temperatures (around 250 °C) required for the cyclization, which can lead to side reactions and difficulties in solvent removal. wikipedia.orgmdpi.com

A key challenge in the Conrad-Limpach synthesis is the often moderate yields (less than 30%) when the cyclization is performed without a solvent. wikipedia.org Modern modifications, such as the use of catalysts like Indium (III) chloride under solvent-free conditions, have been developed to create a more efficient and environmentally friendly one-pot synthesis of 2-alkyl and 2-aryl-4-quinolones. heteroletters.org

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides another important route to the 4-quinolone scaffold. mdpi.comwikipedia.org This multi-step process starts with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgd-nb.info The resulting intermediate then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the desired 4-quinolone. mdpi.com

Biere-Seelen Synthesis

Developed in the late 1970s, the Biere-Seelen synthesis offers an alternative pathway to quinolin-4-ones. mdpi.comvcu.edumun.ca The synthesis commences with a Michael addition of an anthranilate ester to an acetylenedicarboxylate, forming an enamino ester. mdpi.commun.ca This intermediate is then cyclized in the presence of a strong base. vcu.edu Subsequent hydrolysis and decarboxylation steps yield the final quinolone product. vcu.edu

Camps' Cyclization

The Camps' cyclization, first described in 1899, is a base-catalyzed intramolecular reaction of an N-(2-acylaryl)amide. mdpi.comwikipedia.org This method can produce either quinolin-2-ones or quinolin-4-ones, depending on the structure of the starting material and the reaction conditions. mdpi.com The reaction proceeds through an intramolecular aldol (B89426) condensation. mdpi.com The choice of base can influence the regioselectivity of the cyclization. For instance, a stronger base like sodium hydroxide (B78521) tends to favor the formation of the quinolin-4-one product. mdpi.com Despite its age, the Camps cyclization remains a valuable tool, and modern variations continue to be developed. nih.gov

Modern Approaches in Quinolinone Synthesis

Contemporary synthetic chemistry has introduced more sophisticated and often milder methods for the construction of the quinolinone core, with a focus on transition metal-catalyzed reactions.

Transition Metal-Catalyzed Transformations

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of quinolones, often providing milder reaction conditions and broader substrate scope compared to classical methods. thieme-connect.de Palladium, copper, and other transition metals have been successfully employed in various cyclization strategies. thieme-connect.de

For example, palladium-catalyzed carbonylative reactions of o-iodoanilines with acetylenes provide a direct route to 2-substituted quinolin-4-ones. mdpi.com Copper-catalyzed amidation followed by a base-mediated Camps cyclization has been developed as an efficient two-step synthesis of 2-aryl-4-quinolones from o-halophenones. wikipedia.org More recently, a novel, metal-free oxidative intramolecular Mannich reaction has been developed for the direct synthesis of 2-arylquinolin-4(1H)-ones. nih.gov These modern approaches often overcome the limitations of the classical methods, such as the need for harsh reaction conditions. thieme-connect.de

N-Heterocyclic Carbene-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the construction of various heterocyclic scaffolds, including the quinoline (B57606) core. rsc.orgnih.gov General strategies for quinoline synthesis using NHC catalysis often involve the indirect Friedländer annulation. rsc.org One such approach utilizes 2-aminobenzyl alcohol or its derivatives and ketones as starting materials. rsc.orgresearchgate.net In this type of reaction, the NHC, generated in situ, is proposed to facilitate a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to the ketone. researchgate.net

Another NHC-catalyzed method involves the generation of aza-ortho-quinone methides (aza-o-QMs) from precursors like isatoic anhydrides through a decarboxylative process. nih.gov These reactive intermediates can then undergo formal [4+2] cycloaddition reactions with suitable partners to yield dihydroquinolone structures. nih.gov

While these NHC-catalyzed methods provide versatile routes to polysubstituted quinolines and related heterocycles, the specific application of these techniques for the direct synthesis of 2-alkyl-4(1H)-quinolones, such as 2-undecyl-4(1H)-quinolinone, is not extensively detailed in the reviewed literature. The existing protocols primarily focus on quinolines with different substitution patterns or related heterocyclic systems like dihydrobenzoxazinones. rsc.orgnih.gov

Microwave-Assisted and Continuous Flow Synthesis

Modern synthetic techniques like microwave irradiation and continuous flow processing have been successfully applied to accelerate and scale up the production of 2-alkyl-4-quinolone derivatives. researchgate.netarkat-usa.org These methods offer significant advantages, including reduced reaction times, improved yields, and enhanced safety and scalability.

A notable application is the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its analogues. researchgate.netnih.gov A highly efficient, one-pot, microwave-assisted method involves the reaction of α-chloroketones with anthranilic acid derivatives. arkat-usa.orgnih.gov This procedure has been optimized and adapted for a continuous flow system, enabling the gram-scale synthesis of PQS and related compounds. researchgate.netarkat-usa.org

The general two-step process is as follows:

Formation of α-chloro ketone : This step typically involves the coupling of a Weinreb amide (e.g., 2-chloro-N-methoxy-N-methylacetamide) with an appropriate Grignard reagent derived from an alkyl halide. nih.gov

Microwave-assisted cyclization : The resulting α-chloro ketone is then reacted with an anthranilic acid in the presence of a base under microwave irradiation to furnish the final 2-alkyl-3-hydroxy-4(1H)-quinolone product. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of 2-Alkyl-4-Quinolone Analogues This table is generated based on data for analogous compounds as specific data for this compound was not available in the search results.

| Starting Materials | Product | Conditions | Duration | Reference |

|---|---|---|---|---|

| 1-Chloro-2-decanone, Anthranilic acid | 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | K₂CO₃, NMP, Microwave | ~30 min | nih.gov |

| α-Chloroketones, Anthranilic acid derivatives | PQS analogues | Microwave irradiation | Not specified | researchgate.netarkat-usa.org |

Continuous flow chemistry has also been developed for synthesizing 4-quinolone derivatives through different pathways, such as the CsF-catalyzed [2+4] tandem annulation of aryne precursors with β-enamino diesters, highlighting the adaptability of flow technology for this class of compounds. researchgate.net

Synthesis of N-Oxide Derivatives (e.g., this compound N-oxide)

The N-oxide derivatives of 2-alkyl-4(1H)-quinolones are significant metabolites, and several synthetic routes have been developed for their preparation. researchgate.netuni-konstanz.de Specifically for this compound N-oxide, a direct synthesis has been reported. arkat-usa.org

This direct method involves the condensation of a β-ketoester (methyl 3-oxotetradecanoate) with o-nitrobenzoyl chloride. arkat-usa.org The subsequent steps of hydrolytic decarboxylation and reduction of the nitro group using a reducing agent like stannous chloride (SnCl₂) trigger a direct cyclization to yield the desired 2-alkyl-4(1H)-quinolone N-oxides. arkat-usa.org This strategy was successfully applied to synthesize N-oxides with heptyl, nonyl, and undecyl side chains. arkat-usa.org

A more commonly employed method for preparing these N-oxides involves the direct oxidation of the corresponding 2-alkyl-4(1H)-quinolone parent molecule. arkat-usa.org This multi-step process typically includes:

Protection : The hydroxyl group of the 4-quinolone tautomer is often protected, for instance, as an O-ethoxycarbonyl derivative. arkat-usa.orguni-konstanz.de

N-oxidation : The protected quinolone is then treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxybenzoic acid, to form the N-oxide. arkat-usa.orguni-konstanz.de

Deprotection : The protecting group is subsequently removed to yield the final 2-alkyl-4(1H)-quinolone N-oxide. arkat-usa.org

Table 2: Synthetic Strategies for 2-Alkyl-4(1H)-quinolone N-oxides

| Method | Key Reagents | Description | Product Example | Reference |

|---|---|---|---|---|

| Direct Synthesis | β-ketoester, o-nitrobenzoyl chloride, SnCl₂ | Condensation followed by decarboxylation and reductive cyclization. | This compound N-oxide | arkat-usa.org |

| N-oxidation of Quinolone | 2-Alkyl-4(1H)-quinolone, mCPBA | Protection of the 4-hydroxy group, oxidation of the ring nitrogen, and subsequent deprotection. | 2-Heptyl-4(1H)-quinolone N-oxide (HQNO) | arkat-usa.orguni-konstanz.de |

Derivatization Strategies for Structural Modification

Structural modifications of the 2-alkyl-4(1H)-quinolone scaffold are crucial for exploring structure-activity relationships. Derivatization strategies primarily focus on altering the alkyl chain at the C-2 position and introducing various substituents onto the quinolone ring, particularly at the C-3 position.

One significant derivatization is the introduction of a hydroxyl group at the C-3 position, converting 2-alkyl-4(1H)-quinolones into their 3-hydroxy analogues, such as PQS. nih.gov This is often achieved through the microwave-assisted synthesis starting from α-chloroketones and anthranilic acid, as detailed previously. nih.gov

Another key strategy involves the introduction of a carboxamide group at the C-3 position. A synthetic approach using β-keto amides as common precursors allows access to novel 2-alkyl-4-quinolone-3-carboxamides. nih.gov This method provides a versatile route to compounds that are otherwise not readily accessible. The general pathway involves the transformation of key α-(o-nitrobenzoyl)-β-enamino amide intermediates. nih.gov

Further modifications can be achieved through variations in the starting materials. For example, using different Grignard reagents in the synthesis of the α-chloro ketone intermediate allows for the introduction of various alkyl chains at the C-2 position. nih.gov Similarly, using substituted anthranilic acids can introduce substituents on the benzene (B151609) ring of the quinolone core. nih.gov The Combes synthesis, which can be performed under microwave irradiation, offers another route where different anilines and β-diketones can be used to generate diverse 2,4-disubstituted quinolones. asianpubs.org

Molecular and Cellular Biology of 2 Undecyl 4 1h Quinolinone

Quorum Sensing Modulation

Role in Bacterial Communication Networks (e.g., Pseudomonas aeruginosa)

2-Undecyl-4(1H)-quinolinone is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of molecules that play a significant role in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. oup.comnih.gov This intricate cell-to-cell communication network allows the bacteria to coordinate gene expression in response to population density. oup.comnih.gov The AQ-based QS system, particularly involving molecules like 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), is a crucial component of this network. nih.govresearchgate.netfrontiersin.org These signaling molecules, including this compound, are produced by the bacteria and their concentration in the environment provides a measure of the bacterial population size. oup.com

The biosynthesis of these AQs is primarily governed by the pqsABCDE operon. nih.govfrontiersin.org This system is integrated with other QS circuits in P. aeruginosa, such as the las and rhl systems which use N-acylhomoserine lactones as signaling molecules, creating a hierarchical regulatory network that controls a wide array of bacterial behaviors. genome.jpplos.org The production of AQs, including the C9 and C11 congeners like 2-nonyl-4-hydroxyquinoline (NHQ) and this compound, is a key part of this signaling cascade. rcsb.org The presence of these molecules indicates that the bacterial population has reached a threshold to initiate collective actions. oup.com

Interaction with Quorum Sensing Receptors (e.g., PqsR/MvfR)

The primary receptor for AQ signals in P. aeruginosa is the LysR-type transcriptional regulator (LTTR) known as PqsR, or MvfR. frontiersin.orgrcsb.org This protein is a key component of the AQ-dependent QS pathway. rcsb.org PqsR is activated by various 2-alkyl-4-quinolones, including HHQ and PQS, as well as their C9 congeners, NHQ and 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS). rcsb.org While direct binding studies for this compound are less common, the structural similarity to these known agonists suggests it likely interacts with the large, hydrophobic ligand-binding pocket of the PqsR co-inducer binding domain. rcsb.org

The activation of PqsR by its cognate AQ ligands initiates a positive feedback loop, leading to the autoinduction of the pqsABCDE operon and a subsequent increase in AQ biosynthesis. plos.orgrcsb.org This amplification of the signal ensures a robust and synchronized response across the bacterial population. The interaction between AQs and PqsR is a critical control point in the regulation of virulence in P. aeruginosa. rcsb.org

Impact on Gene Expression and Virulence Factor Production

The activation of the PqsR receptor by AQs, including congeners like this compound, leads to the upregulation of a wide range of genes associated with virulence. nih.govrcsb.org This AQ-dependent QS system is known to regulate the production of numerous virulence factors that are critical for the pathogenicity of P. aeruginosa. nih.gov These factors include elastase, pyocyanin, and the LecA lectin. nih.gov The expression of these virulence factors allows the bacteria to cause tissue damage, evade the host immune system, and establish infections.

Influence on Biofilm Formation and Dispersal

The AQ-mediated quorum sensing system, in which this compound participates, has a significant impact on the formation and development of biofilms in P. aeruginosa. nih.govgenome.jp Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provide protection from environmental stresses and antimicrobial agents. The regulation of biofilm formation is a complex process involving multiple signaling pathways, including the pqs QS system. genome.jp

Antimicrobial Activities

Antibacterial Spectrum and Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

While 2-alkyl-4(1H)-quinolones are primarily known as signaling molecules in Gram-negative bacteria like P. aeruginosa, they also exhibit antimicrobial properties, particularly against Gram-positive bacteria. oup.comnih.gov Compounds structurally related to this compound have demonstrated inhibitory activity against various bacterial strains, including Staphylococcus aureus. The length of the alkyl chain at the 2-position of the quinolone core is a key determinant of the antimicrobial potency.

Research has shown that various 2-alkyl-4(1H)-quinolones and their N-oxide derivatives possess activity against Gram-positive bacteria. For instance, 2-heptyl-4(1H)-quinolone (HHQ) and its N-oxide have been shown to inhibit the growth of S. aureus. mdpi.com In a study investigating alkylquinolones from Streptomyces sindenensis, this compound, along with other AQs, showed activity against both S. aureus and Bacillus subtilis. semanticscholar.org The N-oxide derivatives of AQs, such as 2-nonyl-4-quinolone-N-oxide and 2-undecyl-4-quinolone-N-oxide, have also been reported to inhibit the growth of S. aureus. mdpi.comnih.gov

Antibacterial Spectrum and Efficacy Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Helicobacter pylori, Vibrio harveyi)

This compound is part of the broader family of 2-alkyl-4(1H)-quinolones (AQs), which are known for their antimicrobial properties. oup.com While AQs are generally reported to be highly active against Gram-positive bacteria, their efficacy against Gram-negative bacteria is more varied. semanticscholar.org The compound itself is notably produced by the Gram-negative bacterium Pseudomonas aeruginosa, where it and other related AQs act as quorum-sensing signal molecules that regulate virulence factors. oup.comsemanticscholar.org

Research has demonstrated the potent activity of certain quinolone alkaloids against Helicobacter pylori, a Gram-negative bacterium implicated in chronic gastritis and peptic ulcers. oup.comcapes.gov.br In a study of quinolone alkaloids isolated from Evodia rutaecarpa, compounds structurally related to 2-undecyl-4(1H)-quinolone showed significant anti-Helicobacter pylori activity, with minimum inhibitory concentration (MIC) values ranging from 10-20 μg/ml. kribb.re.kr However, these compounds did not inhibit the activity of Helicobacter pylori urease. kribb.re.kr Another study on extracts from Tetradium ruticarpum also highlighted the anti-H. pylori activity of quinolone alkaloids. acs.orgnih.gov

The activity of AQs against Vibrio species has also been investigated. While direct data for this compound is limited, a study on compounds from Pseudomonas sp. W3 found that fractions containing 2-heptyl-4(1H)-quinolone (H7) were active against pathogenic strains of Vibrio harveyi, with a reported MIC of 450 µg/mL. semanticscholar.org This suggests that other long-chain alkyl quinolones, such as the undecyl variant, may possess similar bioactivity.

Table 1: Antibacterial Activity of 2-Alkyl-4(1H)-quinolones Against Gram-Negative Bacteria

| Compound/Fraction | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinolone Alkaloids | Helicobacter pylori | 10-20 µg/ml | kribb.re.kr |

| 2-heptyl-4(1H)-quinolone (H7) | Vibrio harveyi | 450 µg/mL | semanticscholar.org |

Anti-mycobacterial Activity (e.g., Mycobacterium fortuitum, Mycobacterium smegmatis, Mycobacterium bovis BCG)

Quinolone alkaloids, including the 2-alkyl-4(1H)-quinolone class, have demonstrated significant potential as antimycobacterial agents. researchgate.net Derivatives of this compound have shown good to excellent inhibitory activity against fast-growing mycobacterial strains. Studies have revealed that these compounds can achieve minimum inhibitory concentrations (MICs) as low as 1.0 mg/L against Mycobacterium smegmatis and M. fortuitum.

Further research into N-alkyl-4(1H)-quinolones with varying alkyl chain lengths at the 2-position confirmed their in vitro antibacterial activity against several mycobacterial strains. mdpi.comnih.gov In these studies, the lowest MIC value recorded was 0.5 mg/L against both M. fortuitum and M. smegmatis. mdpi.comnih.gov The same series of quinolone derivatives also showed activity against Mycobacterium bovis BCG, with a reported MIC value of 25 mg/L. mdpi.comnih.gov The antimycobacterial activity of these quinolones has been linked to the inhibition of the ATP-dependent MurE ligase of M. tuberculosis. mdpi.comnih.gov The length of the alkyl chain at the C-2 position and the presence of other functional groups, such as a terminal bromine atom, have been shown to influence the antimycobacterial potency. researchgate.netmdpi.com

Table 2: Anti-mycobacterial Activity of 2-Alkyl-4(1H)-quinolone Derivatives

| Target Organism | Activity (MIC) | Reference |

|---|---|---|

| Mycobacterium fortuitum | 0.5 - 1.0 mg/L | mdpi.comnih.gov |

| Mycobacterium smegmatis | 0.5 - 1.0 mg/L | mdpi.comnih.gov |

| Mycobacterium bovis BCG | 25 mg/L | mdpi.comnih.gov |

Antifungal Properties

The antifungal potential of quinolone alkaloids has been noted in several studies. researchgate.net this compound and related compounds are recognized for a broad range of biological activities, including antifungal effects. bvsalud.org While specific efficacy data for this compound against particular fungal species is not extensively detailed in the provided context, the general class of quinolones produced by Pseudomonas species has been shown to possess antimicrobial activity that includes action against the yeast Candida albicans. oup.com Furthermore, a related quinolone, N-mercapto-4-formylcarbostyril, produced by Pseudomonas fluorescens, exhibits strong antifungal properties against several plant pathogenic fungi. nih.gov

Antiparasitic Activity (e.g., Plasmodium falciparum, Trypanosoma cruzi)

This compound has been identified as a compound with notable antiparasitic properties. Specifically, its activity against the malaria parasite, Plasmodium falciparum, has been documented. A study on compounds isolated from a sponge-associated Pseudomonas species reported that 2-undecyl-4(1H)-quinolone (H11) demonstrated antiplasmodial activity with a 50% inhibitory dose (ID50) of 1.0 µg/mL. semanticscholar.org Another investigation confirmed this potent antimalarial activity, reporting an IC50 of 0.25 µg/mL for H11, making it the most active among a series of isolated alkylquinolones. semanticscholar.org Research suggests that a longer alkyl chain length tends to increase the antimalarial potency of these compounds. semanticscholar.org

In addition to its antimalarial effects, the broader class of alkylquinolones has shown activity against other parasites. For instance, 2-nonyl-4-quinolone, a structurally similar compound, exhibited moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a reported IC50 of 100.9 µg/mL. semanticscholar.org

Table 3: Antiparasitic Activity of 2-Alkyl-4(1H)-quinolones

| Compound | Target Organism | Activity (IC50 / ID50) | Reference |

|---|---|---|---|

| This compound (H11) | Plasmodium falciparum | 1.0 µg/mL (ID50) | semanticscholar.org |

| This compound (H11) | Plasmodium falciparum | 0.25 µg/mL (IC50) | semanticscholar.org |

| 2-nonyl-4-quinolone (H9) | Trypanosoma cruzi | 100.9 µg/mL (IC50) | semanticscholar.org |

Antiviral Activities

This compound has been identified as having antiviral properties. nih.gov Research focusing on compounds from marine organisms led to its isolation from a sponge-associated strain of Pseudomonas sp. 1531-E7. semanticscholar.orgscienceopen.com This compound was tested for its efficacy against the Human Immunodeficiency Virus (HIV) and demonstrated notable activity. semanticscholar.org Specifically, 2-undecyl-4-quinolone was found to be effective against HIV-1 with a 50% inhibitory dose (ID50) as low as 10⁻³ µg/mL in an in vitro setting. semanticscholar.orgscienceopen.com This finding highlights the potential of marine microbial products as a source for novel antiviral agents. nih.gov

Anti-algal Activities Against Harmful Algal Blooms

This compound has been identified as a potent anti-algal agent with the potential to control harmful algal blooms (HABs). semanticscholar.org HABs are excessive growths of algae that can produce toxins and cause oxygen depletion in water, leading to negative impacts on aquatic ecosystems and economies. wikipedia.orgresearchgate.net

A study isolated active compounds from the marine bacterium Alteromonas sp. KNS-16, which was found in a HAB area. nih.gov Among the isolated compounds was 2-undecyl-4-quinolone. nih.gov This compound, along with a related unsaturated variant, 2-undecen-1'-yl-4-quinolone, proved to be highly effective against HAB-causing algae such as Heterosigma akashiwo and Cochlodinium polykrikoides. semanticscholar.orgnih.gov The 50% lethal concentration (LC50) values for the related compound against these algae were between 0.5 and 1.1 µg/mL. nih.gov The algicidal mechanism of some bacterial quinolones involves the disruption of photosynthetic processes in algae. nih.gov

Enzyme and Receptor Interactions

The biological activities of this compound and related compounds are a consequence of their interactions with specific enzymes and receptors. A computational study identified this compound as a potential inhibitor of Phosphodiesterase 10A (PDE10A). nih.govacs.org PDE10A is an enzyme involved in signal transduction by hydrolyzing cAMP and cGMP and is a potential therapeutic target. nih.govacs.org The in silico docking analysis suggested that this compound can bind within the active site of PDE10A. researchgate.netresearchgate.net

The broader class of quinolones is well-known for its interaction with bacterial DNA gyrase, a type II topoisomerase. unil.ch This interaction, which involves trapping the enzyme on DNA and leading to broken DNA strands, is the primary mechanism for the bacteriostatic action of many quinolone antibiotics. unil.chnih.gov Furthermore, some quinolones, particularly the N-oxides, are known to act on the cytochrome bc1 complex, inhibiting cellular respiration. oup.comnih.gov This mode of action is reminiscent of ubiquinone analogues, suggesting that quinolones can interfere with electron transport chains. oup.com The hydrogen bond donor capability of the quinoline (B57606) nitrogen is considered crucial for these biological target interactions.

Phosphate (B84403) Cotransporter PiT-1 Inhibition and Gene Expression Modulation

Research has demonstrated that 1-methyl-2-undecyl-4(1H)-quinolone (MUQ), a derivative of this compound, can inhibit high phosphate-induced calcification in human aortic valve interstitial cells (HAVICs). nih.govresearchgate.net This effect is attributed to its ability to suppress the gene expression of the sodium-dependent phosphate cotransporter PiT-1. nih.govmaxapress.com

In a study investigating the effects of evocarpine (B92090) derivatives on HAVIC calcification, MUQ was found to inhibit this process in a concentration-dependent manner. nih.gov While other derivatives also showed some activity, only MUQ significantly decreased the gene expression of PiT-1, leading to a reduction in the cellular PiT-1 protein levels. nih.govresearchgate.net This suggests a specific mechanism of action for MUQ in mitigating vascular calcification by modulating phosphate transport. nih.gov

Table 1: Effect of 1-Methyl-2-undecyl-4(1H)-quinolone (MUQ) on PiT-1 Gene Expression

| Concentration of MUQ | Inhibition of PiT-1 Gene Expression | Reference |

|---|

Cytochrome bc1 Complex Inhibition

The cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain, has been identified as a target for quinolone compounds. nih.govacs.org This complex plays a vital role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. acs.org Inhibition of this complex can disrupt cellular energy production.

While specific studies on this compound's direct interaction with the cytochrome bc1 complex are limited, the broader class of 4(1H)-quinolones has been shown to inhibit this complex at both the quinol oxidation (Qo) and quinone reduction (Qi) sites. nih.govnih.govmalariaworld.org The specific site of inhibition can be influenced by subtle changes in the quinolone structure. nih.gov For instance, the presence of halogen atoms or aryl groups at different positions on the quinolone ring can alter the binding preference. malariaworld.org This suggests that this compound could potentially interact with and inhibit the cytochrome bc1 complex, thereby affecting cellular bioenergetics.

5-Lipooxygenase Inhibition

Certain alkyl-4-quinolones have been investigated for their anti-inflammatory properties, including the inhibition of 5-lipoxygenase (5-LOX). semanticscholar.org This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

While direct studies on this compound are not extensively detailed in this context, related compounds have shown inhibitory activity against 5-LOX. semanticscholar.org Another quinolone alkaloid, 1-methyl-2-nonyl-4(1H)-quinolinone, along with other related compounds, demonstrated inhibitory activity on leukotriene biosynthesis. researchgate.net This indicates a potential anti-inflammatory mechanism for this class of compounds through the modulation of the 5-lipoxygenase pathway.

MurE Ligase Inhibition

The MurE ligase enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netmdpi.com Inhibition of this enzyme represents a promising strategy for developing new antibacterial agents.

N-methyl-2-alkenyl-4-quinolones, which are structurally related to this compound, have been identified as inhibitors of MurE ligase from Mycobacterium tuberculosis. researchgate.netmdpi.com These compounds were found to inhibit the growth of various mycobacterial species and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Computational docking studies suggest that these quinolones likely bind to the uracil (B121893) recognition site of the MurE enzyme. researchgate.net This research highlights the potential of the quinolone scaffold, including derivatives like this compound, as a basis for the development of novel MurE ligase inhibitors.

Table 2: MurE Ligase Inhibition by N-methyl-2-alkenyl-4-quinolones

| Compound Type | Target Organism | IC50 Range | Reference |

|---|

Nuclear Factor of Activated T Cells (NFAT) Modulation

The nuclear factor of activated T cells (NFAT) is a family of transcription factors that plays a crucial role in the immune response. researchgate.net Several 2-alkyl-4(1H)-quinolone alkaloids have been evaluated for their immunomodulatory effects, specifically their ability to inhibit NFAT activity. researchgate.net

In a study involving nine different 2-alkyl-4(1H)-quinolone alkaloids, including 2-undecyl-4(1H)-quinolone, these compounds were found to inhibit NFAT-dependent transcription with IC50 values ranging from 0.910 to 15.9 µM, without affecting cell viability. researchgate.net It was observed that among the N-methylated quinolones, those with longer aliphatic side chains exhibited stronger inhibition of NFAT activity. researchgate.net These findings suggest that this compound and related compounds could serve as lead structures for the development of novel immunomodulatory agents.

PPAR-γ Ligand-Binding Activity

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. researchgate.net Several quinolone alkaloids have been investigated for their ability to bind to and activate PPAR-γ.

While direct data on the PPAR-γ ligand-binding activity of this compound is not explicitly detailed, a study on quinolone alkaloids from Evodiae fructus revealed that some of these compounds exhibited significant PPAR-γ ligand-binding activity. researchgate.net This suggests that the quinolone scaffold may have the potential to interact with PPAR-γ, although further research is needed to determine the specific activity of this compound.

Cellular Mechanism Investigations (Beyond Antimicrobial Actions)

Beyond its antimicrobial effects, research into this compound and its derivatives has uncovered a range of other cellular activities. One notable area of investigation is its potential role in neurodegenerative disease research. A computational study identified 2-undecyl-4(1H)-quinolone as having a notable affinity for cathepsins V and K, as well as cathepsin L. acs.org The dysregulation of these proteases is an emerging area of interest in the study of neurodegenerative disorders. acs.org

Furthermore, the N-methylated derivative, 1-methyl-2-undecyl-4(1H)-quinolone, has been shown to be a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B) with an IC50 value of 15.3 µM. targetmol.commedchemexpress.com MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. This compound also demonstrated moderate antiangiogenic activity against human tumor cells. targetmol.com

These findings underscore the multifaceted nature of this compound's biological profile, with potential implications for conditions such as vascular calcification, inflammation, and neurodegenerative diseases.

Attenuation of Ectopic Calcification in Aortic Valve Interstitial Cells (HAVICs)

Ectopic calcification, particularly of the aortic valve, is a significant pathological process. Research has highlighted the potential of quinolone derivatives in mitigating this condition. A derivative of this compound, specifically 1-Methyl-2-undecyl-4(1H)-quinolone (MUQ), has been investigated for its effects on human aortic valve interstitial cells (HAVICs). nih.gov

Elevated serum phosphate levels are known to induce calcific aortic stenosis (CAS) by promoting the calcification of the aortic valve. nih.govjacc.org The mechanism often involves the osteogenic transformation of HAVICs. Studies have shown that MUQ can attenuate this high phosphate-induced calcification in HAVICs. nih.gov The primary mechanism identified is the inhibition of the phosphate cotransporter PiT-1. nih.gov High phosphate conditions typically increase the expression of PiT-1, leading to an influx of phosphate that drives the calcification process. MUQ was found to decrease the gene expression of PiT-1 and reduce the cellular protein levels of this transporter. nih.gov

In comparative studies with other evocarpine derivatives, while all tested compounds showed an ability to attenuate alkaline phosphatase activity, a marker for osteogenic differentiation, only MUQ demonstrated the dual action of also decreasing PiT-1 gene expression. nih.gov This suggests a specific mechanism of action for MUQ in mitigating the calcification of HAVICs induced by high phosphate levels. nih.gov

| Compound | Effect on Alkaline Phosphatase Activity | Effect on PiT-1 Gene Expression | Implied Role in HAVIC Calcification |

| 1-Methyl-2-undecyl-4(1H)-quinolone (MUQ) | Attenuated | Decreased | Mitigates high phosphate-induced calcification by inhibiting PiT-1 expression. nih.gov |

| Other Evocarpine Derivatives | Attenuated | No significant decrease | Attenuate calcification marker but do not target the PiT-1 transporter specifically. nih.gov |

Role in Programmed Bacterial Cell Death and Autolysis

2-Alkyl-4(1H)-quinolones (AQs) are a class of signaling molecules involved in the quorum-sensing (QS) systems of bacteria, notably Pseudomonas aeruginosa. nih.govnih.gov These systems regulate various processes, including virulence factor production and biofilm formation. Within this class of compounds, specific molecules have been linked to programmed cell death and autolysis, which are crucial for the development and dispersal of biofilms. nih.gov

While research has extensively focused on AQs with shorter alkyl chains, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4-hydroxyquinoline (HHQ), the broader class of 2-alkyl-4(1H)-quinolones is known to be integral to these processes. nih.govnih.gov In P. aeruginosa, the accumulation of certain AQs can trigger autolysis. For instance, in mutants lacking the PqsL enzyme, which is involved in the synthesis of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), an accumulation of HHQ occurs. nih.gov This accumulation leads to the activation of the Pf4 prophage, resulting in cell lysis. nih.gov This suggests a mechanism where the balance of different AQ molecules dictates the fate of the bacterial cell, either survival or programmed death.

The process of autolysis, often described as "explosive autolysis" in biofilms, can be mediated by endolysins from prophages that degrade the bacterial peptidoglycan cell wall. nih.gov The regulation of this process by AQs highlights their critical role in the lifecycle of bacterial communities. While direct studies on this compound are less common in this specific context, its structural classification as a 2-alkyl-4(1H)-quinolone places it within this regulatory framework of bacterial programmed cell death.

| Bacterial Process | Involved Quinolones (Examples) | Mechanism | Reference |

| Programmed Cell Death / Autolysis | 2-heptyl-4-hydroxyquinoline (HHQ) | Accumulation leads to Pf4 prophage activation and subsequent cell lysis. nih.gov | nih.govnih.gov |

| Quorum Sensing | 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), HHQ | Regulation of gene expression for virulence and biofilm formation. nih.govnih.gov | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 2 Undecyl 4 1h Quinolinone Derivatives

Influence of Alkyl Side Chain Length and Saturation on Biological Potency

The length and degree of saturation of the alkyl side chain at the C-2 position are critical determinants of the biological potency of 4-quinolone derivatives. Research indicates that variations in the alkyl chain can profoundly impact activities ranging from antimicrobial and antimalarial to quorum sensing modulation. mdpi.com

For instance, in the context of antimalarial activity against Plasmodium falciparum, a longer alkyl chain generally correlates with increased potency. mdpi.com Studies on a series of 2-alkyl-4-quinolones isolated from Pseudomonas aeruginosa BCC76810 demonstrated that 2-undecyl-4-quinolone (H11) was the most active, with an IC₅₀ of 0.25 µg/mL, suggesting that a longer chain length enhances antimalarial effects. mdpi.com Similarly, 2-(6-methyl)-heptyl-4-quinolone has been shown to inhibit the growth of P. falciparum. mdpi.com

In terms of quorum sensing activity, specifically the activation of the Pseudomonas quinolone signal (PQS) receptor MvfR (also known as PqsR), the alkyl chain length is also crucial. Analogues with alkyl chains longer than seven carbons retain substantial agonist activity. nih.gov However, there appears to be an optimal length, as chains that are too short (less than C7) or excessively long may lead to reduced activity. nih.gov The binding pocket of MvfR can accommodate these longer-chain variants, which is consistent with the natural occurrence and activity of C9 congeners like 2-nonyl-4-hydroxyquinoline (NHQ). nih.govnih.gov The hydrophobicity of the alkyl chain also plays a role in how these molecules are trafficked between cells, with longer chains showing greater association with membrane vesicles (MVs). asm.org For example, approximately 85% of PQS (with a C7 chain) is associated with cells and MVs, whereas derivatives with shorter chains (C0 and C3) are found predominantly in the MV-free supernatant. asm.org

The saturation of the alkyl side chain also has a significant impact. The presence of unsaturation in the alkyl chain is often a strong predictor of antifungal activity. nih.gov Furthermore, unsaturated derivatives can exhibit enhanced antibacterial properties. mdpi.com For example, an unsaturated N-oxide, trans-(non-1-enyl)-4-quinolone N-oxide, showed up to 20-fold higher bacteriostatic activity against Staphylococcus aureus strains than the most potent saturated equivalent. mdpi.com

| Compound | Alkyl Chain | Biological Activity | Observation | Citation |

|---|---|---|---|---|

| 2-Heptyl-4-quinolone (HHQ/H7) | C7 (saturated) | Antimicrobial (vs. H. pylori) | Active with MIC of 0.1–0.5 mg/mL. | mdpi.com |

| 2-Nonyl-4-quinolone (NHQ/H9) | C9 (saturated) | Antimalarial (vs. P. falciparum) | Active with ID₅₀ of 4.8 µg/mL. | mdpi.com |

| 2-Undecyl-4-quinolone (H11) | C11 (saturated) | Antimalarial (vs. P. falciparum) | Most potent in a tested series with IC₅₀ of 0.25 µg/mL. | mdpi.com |

| 2-Undecen-1′-yl-4-quinolone (H11Δ1) | C11 (unsaturated) | Antimalarial (vs. P. falciparum) | Active with ID₅₀ of 3.8 µg/mL. | mdpi.com |

| trans-(non-1-enyl)-4-quinolone N-oxide | C9 (unsaturated) | Antibacterial (vs. S. aureus) | Up to 20-fold more potent than saturated counterparts. | mdpi.com |

Effects of N-Alkylation and N-Oxidation on Biological Activities

Modifications at the N-1 position of the quinolone ring, specifically N-alkylation and N-oxidation, are key strategies that influence the biological profiles of these compounds. mdpi.commdpi.com

N-oxidation, which results in the formation of 2-alkyl-4-quinolone N-oxides (AQNOs), has been a significant area of study since the initial discovery of these compounds. arkat-usa.org AQNOs are known to possess significant antibacterial activity, often with a broader spectrum than their non-oxidized counterparts. mdpi.comnih.gov For example, 2-heptyl-4-quinolone N-oxide (HQNO) is a well-known inhibitor of the cytochrome bc₁ complex, disrupting electron flow and leading to the generation of reactive oxygen species. frontiersin.org This mechanism contributes to their potent antimicrobial effects against competing species like Staphylococcus aureus. researchgate.net The reduction of the N-oxide group can significantly diminish antimicrobial properties. mdpi.com N-oxidated methylated quinolones produced by Burkholderia thailandensis have shown particular effectiveness against Bacillus subtilis. nih.gov

N-alkylation also modulates biological activity, particularly antimicrobial potency. Studies on N-alkyl-2-alkynyl-4(1H)-quinolones have shown that the potency against mycobacteria is related to the chain length of the aliphatic groups at both the N-1 and C-2 positions. mdpi.com For instance, against Mycobacterium smegmatis, compounds with varying N-alkyl groups (e.g., methyl, ethyl) and C-2 alkynyl chains displayed a range of inhibitory effects, with some derivatives showing significant activity against methicillin-resistant S. aureus (MRSA) strains as well. mdpi.com Generally, alkylquinolones that feature either N-methylation or N-oxidation tend to have improved antimicrobial characteristics. mdpi.com

| Compound | Modification | Biological Activity | Observation | Citation |

|---|---|---|---|---|

| 2-Heptyl-4-quinolone (H7) | - | Antimicrobial (vs. S. aureus) | Activity is significantly reduced upon reduction of its N-oxide form. | mdpi.com |

| 2-Heptyl-4-quinolone N-oxide (N7/HQNO) | N-Oxidation | Antimicrobial (vs. S. aureus) | Identified as a major active component against S. aureus. | mdpi.com |

| 2-Heptyl-4-quinolone (H7) | - | Antimicrobial (vs. H. pylori) | Active against metronidazole-resistant strains (MIC 0.1–0.5 mg/mL). | mdpi.com |

| 2-Heptyl-4-quinolone N-oxide (N7) | N-Oxidation | Antimicrobial (vs. H. pylori) | Also active against metronidazole-resistant strains (MIC 0.1–0.5 mg/mL). | mdpi.com |

| Methylated N-oxide (CN9Δ2) | N-Oxidation & Methylation | Antimicrobial (vs. Gram-positives) | Moderately active against multi-drug resistant S. aureus and S. epidermidis. | mdpi.com |

Stereochemical Considerations and Functional Group Modifications

Beyond the primary alkyl chain and N-position modifications, other functional group alterations and stereochemical factors play a role in the activity of 2-alkyl-4-quinolones. While detailed stereochemical studies on the undecyl chain itself are limited in the reviewed literature, modifications to other parts of the quinolone scaffold have been explored.

The introduction of a hydroxyl group at the C-3 position is a critical modification, famously converting 2-heptyl-4-quinolone (HHQ) into the Pseudomonas quinolone signal (PQS), a potent quorum sensing modulator. nih.gov This 3-hydroxyl group is crucial for stimulating the formation of outer membrane vesicles (MVs). asm.org

Other functional group modifications on the quinolone ring system also have profound effects. For example, a study involving the synthesis of quinazolinone (QZN) analogues, where the C-4 hydroxyl group is replaced by an amino group (NH₂), demonstrated a switch in activity. nih.gov This simple isosteric exchange converted a PqsR agonist into an antagonist, highlighting the sensitivity of the receptor to changes in this position. nih.gov Furthermore, substitutions on the anthranilate-derived portion of the quinolone ring can compromise activity. The introduction of electron-donating groups or an electronegative atom at position 8 has been shown to reduce the signaling activity of PQS analogues. nih.gov Methylation at the C-3 position is another structural feature that can predict strong antifungal activity. nih.gov

Correlation between Structural Features and Specific Biological Targets (e.g., PQS receptor MvfR)

The quorum sensing receptor MvfR (PqsR) in P. aeruginosa is a key biological target for 2-alkyl-4-quinolones and serves as an excellent model for understanding SAR. nih.gov MvfR is a transcriptional regulator that is activated by binding to AQs like HHQ and PQS, which in turn controls the expression of numerous virulence factors. frontiersin.orgplos.org

Structural studies of the MvfR ligand-binding domain reveal an unusually large and predominantly hydrophobic pocket. nih.gov This explains its ability to accommodate AQs with varying alkyl chain lengths. The binding of native agonists like 2-nonyl-4-hydroxyquinoline (NHQ) within this pocket is stabilized almost entirely by hydrophobic interactions. nih.gov

The structure-activity relationship for MvfR activation is well-defined:

Alkyl Chain (C-2): An alkyl chain is necessary. Chains that are too short (e.g., C1-C3) or too long (beyond C9) show diminished activity compared to the optimal C7 or C9 chains. nih.gov Replacing the alkyl chain with a phenyl group abolishes agonist activity. nih.gov

Hydroxyl Group (C-3): The presence of a 3-hydroxyl group, as in PQS, significantly boosts agonist activity compared to its precursor HHQ. nih.gov

Quinolone Core: The quinolone core is essential. Modifications to the anthranilate-derived ring, such as the introduction of electron-donating groups, can compromise the molecule's signaling function. nih.gov

4-Position: The keto/hydroxyl group at the C-4 position is critical. As noted, replacing it with an amino group can switch the molecule from an agonist to an antagonist. nih.gov

These structural requirements highlight that nearly every part of the AQ molecule contributes to its function as a signaling molecule that interacts with the MvfR receptor. nih.gov

| Analogue Feature | Effect on MvfR (PqsR) Activity | Citation |

|---|---|---|

| Short alkyl chain (C1-C5) | Reduced agonist activity. | nih.gov |

| Long alkyl chain (C9) | Retains substantial agonist activity. | nih.gov |

| Phenyl group at C-2 | Abolishes agonist activity. | nih.gov |

| 3-hydroxyl group present (PQS vs HHQ) | Significantly enhances agonist activity. | nih.govnih.gov |

| Electron-donating groups on anthranilate ring | Compromises signaling activity. | nih.gov |

| C-4 NH₂ group (vs OH) | Switches from agonist to antagonist. | nih.gov |

Analytical and Detection Methodologies in Research

Chromatographic Techniques (e.g., LC-MS/MS for profiling alkylquinolones)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the specific and sensitive analysis of 2-alkyl-4(1H)-quinolones (AQs). researchgate.net This powerful technique allows for the separation, detection, and quantification of various AQ congeners, including 2-undecyl-4(1H)-quinolinone, even in complex biological matrices like bacterial cell cultures and lung tissue. nih.gov

Researchers have developed and validated numerous LC-MS/MS methods to simultaneously profile multiple AQs. nih.govfrontiersin.org These methods often involve reversed-phase chromatography. frontiersin.org While C18 columns have been traditionally used, some methods employ C8 columns to reduce the retention of these nonpolar compounds, thereby shortening analysis times. nih.gov The mobile phase typically consists of a gradient of water and a solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid (FA) to improve ionization and ethylenediaminetetraacetic acid (EDTA) to reduce peak tailing caused by metal ion chelation. nih.gov

The following table summarizes typical parameters used in LC-MS/MS methods for AQ profiling.

| Parameter | Description | Source(s) |

| Column | Ascentis Express C8 (2.1 x 100 mm, 2.7 µm) or Phenomenex Gemini C18 (3.0 µm, 50x3.0 mm) | researchgate.netnih.govfrontiersin.org |

| Mobile Phase A | 0.1% Formic Acid and 200 µM EDTA in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | researchgate.netnih.gov |

| Flow Rate | 0.4 - 0.45 mL/min | researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (e.g., Triple Quadrupole or QTRAP) | researchgate.netnih.govfrontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode | nih.govoup.com |

Extraction of AQs from samples like cell-free culture supernatants is commonly performed using liquid-liquid extraction with solvents such as acidified ethyl acetate. frontiersin.orgresearchgate.net The development of these chromatographic methods has been crucial for quantifying AQs and understanding their roles in various biological systems. nih.gov

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used. koreascience.kr

Mass Spectrometry (MS): MS provides critical information on the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₂₀H₂₉NO, with a monoisotopic mass of approximately 299.225 Da. nih.gov In positive ionization mode, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of about 300.232. nih.gov Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions that confirm the quinolinone core and the undecyl side chain. nih.gov

Detailed MS/MS data for the [M+H]⁺ precursor ion is provided in the table below.

| Spectra ID | Instrument Type | Precursor m/z | Top 5 Fragment Peaks (m/z) | Source(s) |

| 374148 | LC-ESI-qTof | 300.232 | 300.231689, 298.215057, 301.234253, 184.076721, 159.067245 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework.

¹H-NMR: In related 4(1H)-quinolinone derivatives, signals for the aromatic protons typically appear in the range of δ 6.5–8.5 ppm, while the alkyl chain protons resonate between δ 0.8–2.5 ppm. For instance, in the closely related compound 1-methyl-2-undecyl-4(1H)-quinolone, the terminal methyl group (H-11') of the undecyl chain appears as a triplet at δ 0.88 ppm, and the aromatic proton H-5 is observed as a doublet of doublets at δ 8.45 ppm. koreascience.kr

¹³C-NMR: For 1-methyl-2-undecyl-4(1H)-quinolone, the carbonyl carbon (C-4) resonates at δ 177.9 ppm, while the carbons of the alkyl chain appear in the range of δ 14.1–34.8 ppm. koreascience.kr

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the quinolinone core.

Biosensor Development for Detection of Quorum Sensing Signals

Given the role of alkylquinolones as quorum sensing (QS) signal molecules in bacteria like Pseudomonas aeruginosa, researchers have developed whole-cell biosensors for their detection and quantification. nih.govresearchgate.netnih.gov These biosensors are typically engineered bacterial strains that produce a measurable signal, such as light (bioluminescence), in response to specific AQs. nih.govmdpi.com

A common strategy involves using a P. aeruginosa mutant strain that cannot produce its own AQs (e.g., a pqsA mutant). nih.gov This strain is then transformed with a reporter plasmid. The plasmid contains a promoter of a QS-regulated gene, such as the pqsA promoter, fused to a reporter gene system like luxCDABE (which produces light). nih.govmdpi.com

When AQs like 2-heptyl-4-quinolone (HHQ) or 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) are present in a sample, they bind to and activate the transcriptional regulator PqsR. frontiersin.org The activated PqsR then binds to the pqsA promoter in the biosensor, inducing the expression of the lux genes and resulting in light production. nih.gov The intensity of the light output is proportional to the concentration of the activating AQs. nih.gov

These biosensors can detect a range of AQs with varying alkyl chain lengths (from C1 to C11), including the family to which this compound belongs. nih.gov They have been successfully used in microtiter plate assays for quantitative analysis and for detection of AQs separated by thin-layer chromatography (TLC). nih.govnih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Activities and Targets

While the antimicrobial and quorum sensing activities of AQs are well-documented, the specific biological profile of 2-undecyl-4(1H)-quinolinone is an area ripe for further exploration. oup.comsemanticscholar.org Preliminary studies have indicated a broader range of activities that warrant more detailed investigation.

Research has shown that 2-undecyl-4(1H)-quinolone isolated from a marine Pseudomonas species exhibited activity against the Human Immunodeficiency Virus (HIV-1). Furthermore, computational studies have identified it as a potential inhibitor of phosphodiesterase 10A, suggesting a possible therapeutic role in conditions like Parkinson's disease. acs.orgresearchgate.net It has also demonstrated notable affinity for proteases such as cathepsins, which are increasingly implicated in neurodegenerative disorders. acs.org Another significant finding is its activity against the malaria-causing parasite Plasmodium falciparum, with research suggesting that AQs with larger alkyl groups, such as the undecyl chain, are more potent antimalarial compounds. researchgate.net

Future studies should aim to:

Systematically screen this compound against a wide array of viral, parasitic, and cancer cell lines to uncover new therapeutic potentials.

Identify and validate its specific molecular targets using advanced proteomics and genetic techniques. For example, investigating its interaction with cathepsins could reveal novel mechanisms for treating neurodegenerative diseases. acs.org

Explore its immunomodulatory effects , as other quinoline (B57606) alkaloids have shown the ability to influence the immune system. The N-methylated derivative, 1-methyl-2-undecyl-4(1H)-quinolone, has been shown to attenuate high phosphate-induced calcification of human aortic valve interstitial cells by inhibiting the phosphate (B84403) cotransporter PiT-1, indicating a potential role in cardiovascular health. researchgate.net

Investigation of Inter-kingdom Interactions

The role of 2-alkyl-4(1H)-quinolones as signaling molecules is not confined to bacteria-bacteria communication. nih.gov These compounds can mediate complex interactions between different biological kingdoms, a field known as inter-kingdom signaling. AQs are known to serve as antimicrobials against competing species and as virulence factors that modulate host responses. uni-konstanz.de

For instance, certain 2-alkyl-4-quinolones produced by Alteromonas strains have been found to inhibit the growth of various microalgae, demonstrating a clear bacteria-algae interaction. uni-konstanz.de Given that 2-undecyl-4(1H)-quinolone is produced by bacteria such as Pseudomonas aeruginosa, it likely plays a role in shaping microbial communities and in host-pathogen interactions. oup.comsemanticscholar.org

Future research avenues include:

Investigating the effect of this compound on fungal pathogens, plant symbionts, and human host cells to understand its role in different ecosystems.

Deciphering the molecular mechanisms by which host organisms or competing microbes detect and respond to this quinolone signal.

Exploring its function in polymicrobial environments, such as the human gut or in biofilms, where it could influence the balance between different species. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

The natural diversity of AQs is vast, with variations in the length and saturation of the alkyl chain. arkat-usa.org However, chemical synthesis provides access to a much broader chemical space, allowing for the creation of novel analogues with enhanced or entirely new properties.

Several synthetic strategies for the 2-alkyl-4(1H)-quinolone core have been developed. uni-konstanz.dearkat-usa.orgmdpi.com Methods based on β-keto amide precursors, for example, allow for the convenient and operationally simple installation of long-chain substituents at the C-2 position under mild conditions. nih.govbeilstein-journals.org Other approaches have focused on creating derivatives with different functional groups, such as N-alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones, to explore structure-activity relationships. mdpi.com A robust and scalable synthesis is crucial for gaining a comprehensive understanding of a natural product's biological activities. uni-konstanz.de

Future synthetic efforts should focus on:

Developing stereoselective methods to create chiral analogues, as stereochemistry can dramatically impact biological activity.

Employing combinatorial chemistry and late-stage functionalization techniques to rapidly generate large libraries of this compound derivatives with diverse functionalities.

Synthesizing complex analogues that mimic other natural products or incorporate pharmacophores from known drugs to create hybrid molecules with dual activities. This could build upon existing methods that allow for the synthesis of 2-aryl- and 2-vinylquinolin-4-ones. mdpi.com

Deeper Understanding of Biosynthetic Regulation and Evolution

The production of 2-alkyl-4(1H)-quinolones is tightly regulated within the producing organisms. researchgate.net In Pseudomonas aeruginosa, the biosynthesis originates from anthranilic acid and is controlled by the pqs gene cluster (pqsA-E, pqsH, pqsL, pqsR). researchgate.netnih.gov This system is integrated into a wider quorum-sensing network that controls the expression of numerous virulence factors. frontiersin.org

The discovery of AQ biosynthesis in other bacterial genera, such as Burkholderia, Pseudoalteromonas, and most recently Chitinivorax, has revealed significant diversity in the architecture of the biosynthetic gene clusters. nih.govacs.org This suggests that these gene clusters have been acquired and exchanged via horizontal gene transfer, highlighting a dynamic evolutionary history. nih.govacs.org The biosynthesis pathway itself involves a Claisen condensation reaction catalyzed by a heterodimeric PqsBC complex. nih.govacs.org

To deepen our understanding, future research should:

Investigate the specific regulatory cues that trigger the production of this compound versus other AQ congeners. The relative production of different AQs, including the C11 variant, can be influenced by the culture medium. semanticscholar.org

Perform comparative genomic and phylogenetic analyses across a broader range of microorganisms to trace the evolutionary trajectory of AQ biosynthesis. nih.gov

Elucidate the biosynthesis of structurally related but distinct quinolones, such as the aurachins from Streptomyces, which are formed through a different pathway, to provide evolutionary context. nih.govacs.org

Development of Advanced Analytical Techniques for in situ Studies

Studying the precise role of this compound in its natural context requires analytical methods that can detect and quantify it in situ with high sensitivity and spatial resolution. Current methods for quinolone analysis often rely on liquid chromatography-mass spectrometry (LC-MS), which is highly sensitive and selective but typically requires sample extraction. tandfonline.comnih.govacs.org

The complexity of biological samples necessitates pre-treatment steps like extraction and concentration, which can alter the chemical profile and prevent real-time analysis. tandfonline.comchemisgroup.us Therefore, there is a pressing need for methods that can analyze these molecules directly in their environment.

Future directions in analytical chemistry should include:

Developing and applying mass spectrometry imaging (MSI) techniques to visualize the distribution of this compound within biofilms, tissues, or at the host-pathogen interface.

Creating specific molecular probes and biosensors that can report the presence and concentration of this compound in real-time within living systems.

Refining techniques like capillary electrophoresis and developing novel pre-concentration methods, such as those using cyclodextrin (B1172386) polymers, to improve the detection limits for trace amounts of quinolones in complex matrices. nih.govchemisgroup.us

Q & A

Basic: What are the key structural features and spectroscopic characterization techniques for 2-Undecyl-4(1H)-quinolinone?

Answer:

this compound is a quinoline alkaloid with a long alkyl chain (undecyl) at the 2-position and a ketone group at the 4-position. Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR):

- ¹H-NMR: Signals for the aromatic protons (δ 6.5–8.5 ppm) and alkyl chain (δ 0.8–2.5 ppm). For example, in 4(1H)-quinolinone derivatives, aromatic protons appear as multiplet clusters .

- ¹³C-NMR: Carbonyl resonance (C-4) at ~180 ppm, aromatic carbons (100–150 ppm), and alkyl chain carbons (10–35 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 315.455 for the parent compound) and fragmentation patterns confirm the undecyl chain and quinolinone core .

- Infrared (IR): Strong absorption at ~1650 cm⁻¹ for the C=O stretch .

Table 1: Representative ¹H-NMR data for 4(1H)-quinolinone derivatives (δ in ppm)

| Proton Position | Pure Standard (δ) | Enriched Extract (δ) |

|---|---|---|

| H-3 | 6.82 (d, J=8 Hz) | 6.80 (d, J=8 Hz) |

| H-5 | 7.45 (t, J=8 Hz) | 7.43 (t, J=8 Hz) |

| H-6 | 6.95 (d, J=8 Hz) | 6.93 (d, J=8 Hz) |

Basic: What are the natural sources and ecological roles of this compound?

Answer:

The compound is isolated from:

- Plants: Evodia species (e.g., Evodia rutaecarpa) and Ptelea trifoliata (Rutaceae family) .

- Bacteria: Metabolite of Pseudomonas aeruginosa and Pseudomonas pyocyanea, suggesting roles in microbial signaling or competition .

Ecologically, it may act as an antimicrobial agent or quorum-sensing molecule in bacterial communities .

Advanced: How can researchers design efficient synthetic routes for this compound and its derivatives?

Answer:

Key strategies include:

- Friedländer Synthesis: Condensation of aminophenols with ketones or aldehydes under acidic conditions. For example, 3-aminophenol derivatives react with undecanal to form the quinolinone core .

- Solid-Phase Synthesis: Immobilized intermediates (e.g., anthranilates) reacted with bromoketones to build the quinolinone scaffold, followed by alkylation for the undecyl chain .

- Post-Modification: Hydroxylation or N-oxide formation (using H₂O₂ or mCPBA) to generate derivatives .

Example Route:

React 3-aminophenol with undecanal in BF₃·Et₂O to form 7-hydroxy-3,4-dihydro-2(1H)-quinolinone .

Oxidize the dihydroquinolinone to introduce the 4-ketone group .

Advanced: What methodological approaches are used to evaluate the antibacterial mechanisms of this compound derivatives?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Determine potency against pathogens like Helicobacter pylori (MIC₅₀ = 22 µM) and MRSA (MIC = 16–32 µg/mL) .

- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects by monitoring bacterial viability over 24 hours.

- Membrane Permeability Studies: Use fluorescent probes (e.g., propidium iodide) to evaluate cell membrane disruption .

Table 2: Bioactivity of Quinolinone Derivatives

| Compound | Target Pathogen | MIC Value |

|---|---|---|